
4-(Benzyloxy)benzoyl chloride
Overview
Description
4-(Benzyloxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where a benzyloxy group is attached to the para position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process generally includes the following steps:
- Dissolution of 4-(benzyloxy)benzoic acid in an appropriate solvent such as dichloromethane.
- Addition of thionyl chloride or oxalyl chloride to the solution.
- Refluxing the mixture until the reaction is complete.
- Purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Hydrolysis: Reacts with water to form 4-(benzyloxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of amides under mild conditions.
Alcohols: Used in the formation of esters, typically in the presence of a base such as pyridine.
Lewis Acids: Catalysts like aluminum chloride are used in Friedel-Crafts acylation reactions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.
Scientific Research Applications
Scientific Research Applications
4-(Benzyloxy)benzoyl chloride has been employed in several significant research areas:
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Pharmaceutical Development
- This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of anticonvulsant drugs by modifying its structure to enhance biological activity .
- A study demonstrated its effectiveness in synthesizing compounds that exhibit promising anticonvulsant properties, highlighting its potential in treating epilepsy and other seizure disorders .
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Material Science
- Researchers have explored the use of this compound in creating polymer-bound derivatives. These derivatives are useful for developing advanced materials with specific functional properties .
- The polymer-bound form allows for easier handling and application in various industrial processes, including catalysis and material coatings.
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Organic Synthesis
- The compound is frequently used as a reagent in organic synthesis for introducing the benzyloxy group into other molecules. This transformation is crucial for constructing complex organic frameworks .
- It has been successfully applied in coupling reactions with various nucleophiles, leading to the formation of diverse aromatic compounds.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Anticonvulsant Activity : In a study assessing a series of alkanoiamides derived from this compound, compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure model. Results indicated that modifications to the benzoyloxy group significantly affected the anticonvulsant properties .
- Polymer Chemistry : Another research effort focused on synthesizing polymer-bound derivatives using this compound. The study illustrated how these derivatives could enhance catalytic efficiency in organic reactions, showcasing their utility in green chemistry applications .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Benzoyl Chloride: A simpler acyl chloride without the benzyloxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a benzyloxy group.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)benzoyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and fine chemicals where the benzyloxy group plays a crucial role in the desired chemical transformations.
Biological Activity
4-(Benzyloxy)benzoyl chloride is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is a derivative of benzoyl chloride, modified with a benzyloxy group which may influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and agrochemicals.
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl chloride with phenolic compounds under controlled conditions. The synthetic route may include the following steps:
- Formation of the benzyloxy group : Reacting phenol with benzyl bromide to form benzyloxybenzene.
- Chlorination : Treating benzyloxybenzene with thionyl chloride or phosphorus pentachloride to yield this compound .
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.3 | Induction of apoptosis |
This compound | HT-29 (colon cancer) | 12.7 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing antibacterial agents .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Studies have shown that derivatives of this compound exhibit inhibitory effects on mushroom tyrosinase, with IC50 values indicating effective inhibition. The inhibition mechanism was found to be non-competitive, suggesting that the compound binds to an allosteric site on the enzyme .
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
This compound | 18.5 | Non-competitive |
Case Study 1: Antitumor Efficacy
In a controlled study, mice were treated with varying doses of this compound alongside established chemotherapeutic agents. Results indicated a synergistic effect, leading to enhanced tumor suppression compared to monotherapy treatments. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated groups .
Case Study 2: Antimicrobial Properties
A clinical trial assessed the effectiveness of formulations containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with this formulation exhibited significant improvement compared to those receiving placebo, highlighting its potential as a topical antimicrobial agent .
Properties
IUPAC Name |
4-phenylmethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEKEZSKMGHZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396123 | |
Record name | 4-(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-50-6 | |
Record name | 4-(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxybenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: Did the researchers successfully utilize 4-(Benzyloxy)benzoyl chloride to synthesize the target indazole alkaloids?
A: While this compound was successfully employed to synthesize the precursor compound 7b, it did not ultimately lead to the successful synthesis of the target indazole alkaloids (Nigellicine and Nigellidine) via the explored routes. [] The researchers highlighted challenges in cyclizing the hydrazide intermediates, including 7b, to form the desired indazole structures. Further research exploring alternative synthetic strategies or reaction conditions might be necessary.
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